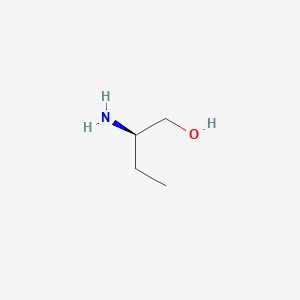

(R)-(-)-2-Amino-1-butanol

Description

The exact mass of the compound (R)-2-Aminobutan-1-ol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 11.22 m. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-aminobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-2-4(5)3-6/h4,6H,2-3,5H2,1H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBPETKZIGVZRE-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9029275 | |

| Record name | (R)-2-Aminobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Butanol, 2-amino-, (2R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5856-63-3 | |

| Record name | (R)-2-Amino-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5856-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1-butanol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005856633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol, 2-amino-, (2R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (R)-2-Aminobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-aminobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Butanol, 2-amino-, (2R)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-1-BUTANOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F725V55LN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-(-)-2-Amino-1-butanol: A Comprehensive Technical Guide

This in-depth technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of (R)-(-)-2-Amino-1-butanol. Designed for researchers, scientists, and professionals in drug development, this document consolidates critical data, detailed experimental protocols, and key biological pathway information to support advanced research and application.

Core Properties of this compound

This compound is a chiral amino alcohol that serves as a crucial building block in the synthesis of various organic molecules, most notably the antituberculosis drug, ethambutol. Its bifunctional nature, possessing both a primary amine and a primary alcohol, makes it a versatile intermediate in synthetic organic chemistry.

Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | (2R)-2-aminobutan-1-ol | [1][2] |

| Synonyms | (-)-2-Aminobutanol, L-2-Amino-1-butanol | [1] |

| CAS Number | 5856-63-3 | [1][3][4][5][6] |

| Molecular Formula | C₄H₁₁NO | [1][4][6] |

| Molecular Weight | 89.14 g/mol | [3][4][6] |

| Appearance | Colorless liquid | [3] |

| Melting Point | -2 °C | [3][5] |

| Boiling Point | 172-174 °C | [3][5] |

| Density | 0.943 g/mL at 20 °C | [3][5] |

| Refractive Index (n20/D) | 1.452 | [3] |

| Specific Rotation ([α]19/D) | -10° (neat) | [3] |

Table 2: Solubility and Safety Information

| Property | Value | Reference(s) |

| Solubility | Soluble in water, ether, and alcohols. | [7] |

| Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage) | [8] |

| Precautionary Statements | P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [8] |

| Stability | Stable under normal temperatures and pressures. Air-sensitive and hygroscopic. | [7] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of this compound exhibits characteristic signals corresponding to its structure. The chemical shifts (δ) are approximately: 0.94 ppm (triplet, 3H, -CH₂CH₃ ), 1.29-1.44 ppm (multiplet, 2H, -CH₂ CH₃), 2.73 ppm (multiplet, 1H, -CH(NH₂)-), 3.28 ppm (dd, 1H, one of -CH₂OH), 3.57 ppm (dd, 1H, one of -CH₂OH). The protons of the amine and hydroxyl groups are typically broad and may exchange with deuterium in D₂O.[2]

¹³C NMR: The carbon NMR spectrum provides further structural confirmation with expected peaks around: 10-15 ppm (-CH₂C H₃), 25-30 ppm (-C H₂CH₃), 55-60 ppm (-C H(NH₂)-), and 65-70 ppm (-C H₂OH).

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H and N-H stretching vibrations. C-H stretching vibrations are observed around 2850-3000 cm⁻¹. The C-O stretching vibration typically appears in the 1050-1150 cm⁻¹ region.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reduction of the corresponding amino acid, D-2-aminobutyric acid.

-

Reaction Scheme: D-2-Aminobutyric acid + LiAlH₄ → this compound

-

Detailed Protocol:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

D-2-Aminobutyric acid is slowly added to the suspension in portions at a controlled temperature (typically 0 °C to room temperature).

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed until the reaction is complete (monitored by TLC or other suitable methods).

-

The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts.

-

The resulting precipitate is filtered off, and the filter cake is washed with THF.

-

The combined filtrate and washings are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

The solvent is removed under reduced pressure to yield crude this compound, which can be further purified by distillation or chromatography.[7]

-

An alternative approach involves the resolution of a racemic mixture of 2-amino-1-butanol using a chiral resolving agent, such as L-(+)-tartaric acid.

-

Workflow:

Figure 1: Chiral resolution of racemic 2-amino-1-butanol.

-

Detailed Protocol:

-

Racemic 2-amino-1-butanol is dissolved in a suitable solvent, such as methanol or ethanol.

-

A stoichiometric amount of L-(+)-tartaric acid is added to the solution.

-

The mixture is heated to ensure complete dissolution and then slowly cooled to allow for the selective crystallization of the less soluble diastereomeric salt, (R)-2-amino-1-butanol L-(+)-tartrate.

-

The crystals are collected by filtration and washed with a small amount of cold solvent.

-

The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to liberate the free this compound.

-

The product is extracted into an organic solvent, dried, and purified by distillation.

-

Application in Drug Synthesis: Ethambutol

This compound is a key precursor for the synthesis of the (S,S)-(+)-enantiomer of ethambutol, an important anti-tuberculosis drug.

-

Reaction Scheme: 2 this compound + 1,2-Dichloroethane → (S,S)-(+)-Ethambutol

-

Detailed Protocol:

-

An excess of this compound is heated with stirring in a reaction vessel equipped with a condenser.

-

1,2-Dichloroethane is added slowly to the heated aminobutanol, maintaining the reaction temperature typically between 110-140 °C.

-

After the addition is complete, the reaction mixture is held at this temperature for several hours to ensure complete reaction.

-

The excess this compound is removed by vacuum distillation.

-

The resulting crude ethambutol is dissolved in a suitable solvent (e.g., ethanol) and treated with hydrochloric acid to form the dihydrochloride salt, which is less soluble and can be purified by crystallization.

-

Biological Significance and Applications

The primary importance of this compound in the pharmaceutical industry lies in its role as a chiral building block for ethambutol. The stereochemistry of the two chiral centers in ethambutol is critical for its biological activity.

Mechanism of Action of Ethambutol

Ethambutol functions by inhibiting the enzyme arabinosyl transferase, which is essential for the biosynthesis of the mycobacterial cell wall.[4][5] This inhibition disrupts the formation of arabinogalactan, a key component of the cell wall, leading to increased cell wall permeability and ultimately inhibiting bacterial growth.[6]

Figure 2: Mechanism of action of Ethambutol.

Other Applications and Derivatives

Derivatives of this compound have been explored for other biological activities. For instance, various amino alcohol derivatives have been synthesized and investigated for their antimicrobial properties against a range of bacteria and fungi. The presence of both a hydrogen bond donor (amine and hydroxyl groups) and a lipophilic alkyl chain provides a scaffold for the development of new therapeutic agents.

Conclusion

This compound is a fundamentally important chiral molecule with well-defined physical, chemical, and spectroscopic properties. Its primary application as a key intermediate in the synthesis of ethambutol underscores its significance in medicinal chemistry. The synthetic routes to this compound are well-established, offering pathways through both the reduction of chiral precursors and the resolution of racemic mixtures. A thorough understanding of its properties and synthetic methodologies is crucial for its effective utilization in research and pharmaceutical development.

References

- 1. Ethambutol hydrochloride synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 2. RU2712231C1 - Method for producing ethambutol - Google Patents [patents.google.com]

- 3. Synthesis of Ethambutol | Semantic Scholar [semanticscholar.org]

- 4. Ethambutol synthesis - chemicalbook [chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. USRE29588E - Preparation of d-2-amino-1-butanol salts - Google Patents [patents.google.com]

- 7. US3553257A - Preparation of d-2-amino-1-butanol salts - Google Patents [patents.google.com]

- 8. CN101863779A - Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol - Google Patents [patents.google.com]

(R)-(-)-2-Amino-1-butanol chemical structure and stereochemistry

An In-depth Technical Guide to (R)-(-)-2-Amino-1-butanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, stereochemistry, properties, and experimental protocols related to this compound, a chiral molecule of significant interest in chemical synthesis and pharmaceutical development.

This compound is an organic compound containing both an amine and a hydroxyl functional group.[1][2][3][4][5] Its chemical formula is C4H11NO.[1][2][4][5] The molecule is a chiral amino alcohol, and the (R)-(-)- isomer is one of two enantiomers.

Molecular Identifiers:

-

IUPAC Name: (2R)-2-aminobutan-1-ol[4]

-

Synonyms: (-)-2-Aminobutanol, L-2-Amino-1-butanol, (R)-2-aminobutan-1-ol[2][4]

Chemical Structure

The structure consists of a four-carbon butane chain. An amino group (-NH2) is attached to the second carbon (C2), and a primary alcohol group (-CH2OH) is attached to the first carbon (C1). The carbon at the second position is a chiral center.

References

Spectroscopic Analysis of (R)-(-)-2-Amino-1-butanol: A Technical Guide

This guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the chiral compound (R)-(-)-2-Amino-1-butanol. It is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for structural elucidation and quality control. Detailed experimental protocols and tabulated data are presented to facilitate ease of use and reproducibility.

Spectroscopic Data Summary

The following sections present the characteristic spectroscopic data for this compound. The data is organized into tables for clear and concise reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Data

The proton NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule. Data for the (S)-(+)-enantiomer is often similar, with key shifts provided for comparison.

| Assignment | Chemical Shift (δ) ppm - (R)-enantiomer | Chemical Shift (δ) ppm - (S)-enantiomer |

| H-1a | 3.57 | 3.55 |

| H-1b | 3.28 | 3.27 |

| H-2 | 2.73 | 2.74 |

| H-3 (CH₂) | 1.29 - 1.44 | 1.34 |

| H-4 (CH₃) | 0.94 | 0.95 |

Note: Spectra are typically recorded in CDCl₃. Specific chemical shifts and multiplicities can vary slightly based on solvent and concentration.

¹³C NMR Data

Carbon NMR provides information on the carbon skeleton of the molecule.

| Assignment | Chemical Shift (δ) ppm |

| C-1 (CH₂OH) | 65.8 |

| C-2 (CHNH₂) | 55.4 |

| C-3 (CH₂) | 25.9 |

| C-4 (CH₃) | 10.8 |

Note: Data presented is for the (S)-(+)-enantiomer, which is expected to be identical to the (R)-(-)-enantiomer.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. Alcohols show a characteristic broad O-H stretch, while primary amines show N-H stretching bands.[2][3]

| Wavenumber (cm⁻¹) | Assignment | Intensity/Shape |

| 3500-3200 | O-H stretch (alcohol), N-H stretch (amine) | Strong, Broad |

| 2960-2850 | C-H stretch (alkane) | Strong |

| ~1600 | N-H bend (scissoring) | Moderate |

| 1260-1050 | C-O stretch (primary alcohol) | Strong |

Note: The O-H and N-H stretching bands often overlap in the 3500-3200 cm⁻¹ region.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular weight is 89.14 g/mol . Electron ionization (EI) is a common method for analyzing such compounds.

The fragmentation of alcohols is characterized by alpha-cleavage (breaking the C-C bond adjacent to the oxygen) and dehydration.[4]

| Mass-to-Charge Ratio (m/z) | Proposed Fragment | Relative Intensity |

| 89 | [M]⁺ (Molecular Ion) | Low / Not observed |

| 58 | [CH(NH₂)CH₂OH]⁺ | 100% (Base Peak) |

| 41 | [C₃H₅]⁺ | High |

| 30 | [CH₂NH₂]⁺ | Moderate |

Note: The molecular ion peak for primary alcohols can be very small or absent.[4] The base peak at m/z 58 results from the loss of an ethyl radical (•CH₂CH₃) via alpha-cleavage.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

This protocol is suitable for acquiring both ¹H and ¹³C NMR spectra.

-

Sample Preparation : Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) directly in a 5 mm NMR tube.[5]

-

Instrument Setup : Place the NMR tube in the spectrometer (e.g., 400 MHz or 500 MHz).[6]

-

Data Acquisition :

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

For ¹H NMR , acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

For ¹³C NMR , use a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, more scans (e.g., 128 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Attenuated Total Reflectance (ATR) FTIR Spectroscopy Protocol

ATR-FTIR is a convenient method for analyzing liquid samples.[7]

-

Background Spectrum : Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Take a background spectrum of the empty crystal to account for atmospheric and instrument absorptions.[7]

-

Sample Application : Place a single drop of neat this compound directly onto the center of the ATR crystal, ensuring it is fully covered.[3]

-

Data Acquisition : Lower the pressure arm to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹.[8]

-

Data Processing : The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance IR spectrum. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is used to obtain the electron ionization (EI) mass spectrum.

-

Sample Preparation : Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent like methanol or dichloromethane.

-

Instrument Setup :

-

Gas Chromatograph (GC) : Use a suitable capillary column (e.g., a nonpolar DB-5 or a chiral column like Chirasil-L-Val for enantiomeric separation).[9] Set up a temperature program, for example, starting at 50°C and ramping up to 250°C at 10°C/min.

-

Mass Spectrometer (MS) : Set the ionization mode to Electron Ionization (EI) at a standard energy of 70 eV.[10] Set the mass analyzer to scan a range of m/z values (e.g., 25-200 amu).

-

-

Injection and Acquisition : Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet. The compound will be vaporized, separated on the column, and then enter the MS detector.

-

Data Analysis : Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Extract the mass spectrum associated with this peak. Analyze the molecular ion (if present) and the fragmentation pattern to confirm the structure.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chiral chemical compound, from initial sample handling to final structural confirmation.

Workflow for Spectroscopic Analysis of a Chemical Compound.

References

- 1. (S)-(+)-2-Amino-1-butanol(5856-62-2) 13C NMR spectrum [chemicalbook.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. webassign.net [webassign.net]

- 4. google.com [google.com]

- 5. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 8. allsubjectjournal.com [allsubjectjournal.com]

- 9. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Amino-1-butanol | C4H11NO | CID 22129 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of (R)-(-)-2-Amino-1-butanol

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-2-Amino-1-butanol, a chiral amino alcohol, serves as a critical building block in modern organic synthesis, particularly in the development of pharmaceuticals. Its stereospecific nature and versatile reactivity make it a valuable intermediate for creating complex molecules with precise three-dimensional structures. This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their determination, and a discussion of its reactivity and applications.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below, providing essential data for its handling, application, and analysis.

General and Physical Properties

This table outlines the fundamental physical constants and identifiers for this compound.

| Property | Value | Citations |

| Molecular Formula | C₄H₁₁NO | [1][2][3] |

| Molecular Weight | 89.14 g/mol | [1][2][3] |

| Appearance | Clear, colorless liquid | [4][5] |

| Melting Point | -2 °C (lit.) | [3][5] |

| Boiling Point | 172-174 °C (lit.) | [2][3] |

| Density | 0.943 g/mL at 20 °C (lit.) | [2][3] |

| Refractive Index (n₂₀/D) | 1.452 (lit.) | [3][5] |

| Solubility | Soluble in water. | [2][5] |

Chemical and Spectroscopic Properties

This table details the chemical and spectroscopic identifiers for this compound.

| Property | Value | Citations |

| CAS Number | 5856-63-3 | [1][3][6] |

| pKa | 12.88 ± 0.10 (Predicted) | [2][5] |

| Optical Rotation [α]¹⁹/D | -10° (neat) | [3] |

| SMILES String | CC--INVALID-LINK--CO | [3] |

| InChI Key | JCBPETKZIGVZRE-SCSAIBSYSA-N | [3][6] |

Experimental Protocols

Detailed methodologies for determining key physical properties of this compound are provided below. These protocols are foundational for quality control and characterization in a research setting.

Determination of Melting Point

The melting point is a crucial indicator of purity.

Methodology:

-

Sample Preparation: Ensure the this compound sample is anhydrous. As it is a liquid at room temperature with a melting point of -2°C, this determination requires a cooling bath.

-

Apparatus: A cryostat or a low-temperature melting point apparatus is required.

-

Procedure:

-

Place a small amount of the sample into a capillary tube.

-

Place the capillary tube in the melting point apparatus.

-

Cool the apparatus to a temperature below the expected melting point (e.g., -10°C).

-

Slowly increase the temperature at a rate of 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point. For a pure compound, this range should be narrow.

-

Determination of Boiling Point

The boiling point is a key physical constant for a liquid.

Methodology:

-

Sample Preparation: Place a small volume (a few mL) of this compound into a small test tube.

-

Apparatus: A Thiele tube or a similar heating apparatus, a thermometer, and a capillary tube sealed at one end.

-

Procedure:

-

Place the test tube containing the sample in the heating apparatus.

-

Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.

-

Heat the apparatus gently.

-

A stream of bubbles will emerge from the capillary tube as the air inside expands and is replaced by the vapor of the liquid.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The temperature at which the liquid begins to enter the capillary tube is the boiling point.

-

Determination of Solubility

Understanding a compound's solubility is vital for its formulation and application.

Methodology:

-

Solvent: Deionized water.

-

Procedure:

-

To a test tube, add a known volume of deionized water (e.g., 1 mL).

-

Add a small, measured amount of this compound to the water.

-

Vortex or shake the mixture vigorously for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution for any undissolved droplets or phase separation. A clear, homogeneous solution indicates solubility.

-

For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved compound can be determined using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Determination of Optical Rotation

Optical rotation is a definitive characteristic of a chiral compound.[7][8][9][10][11]

Methodology:

-

Apparatus: A polarimeter.

-

Sample Preparation: As the literature value is for the neat liquid, no solvent is required.[3] Ensure the sample is free of any particulate matter.

-

Procedure:

-

Calibrate the polarimeter with a blank (an empty sample cell).

-

Carefully fill the polarimeter sample cell with this compound, ensuring no air bubbles are present in the light path.

-

Place the sample cell in the polarimeter.

-

Measure the angle of rotation. The negative sign indicates levorotatory rotation.

-

The measurement is typically performed using the sodium D-line (589 nm) at a specified temperature (e.g., 19°C).[3]

-

Chemical Reactivity and Applications

This compound is a stable compound under normal conditions.[4] It is, however, a reactive intermediate in various chemical syntheses due to the presence of both an amino and a primary alcohol functional group.

Reactivity Profile

-

Basicity: The amino group imparts basic properties to the molecule.

-

Nucleophilicity: Both the amino and hydroxyl groups can act as nucleophiles.

-

Chiral Building Block: Its primary utility lies in its role as a chiral building block.[12][13][14][15][] This means it is used to introduce a specific stereocenter into a larger molecule, which is crucial in drug development where enantiomers can have vastly different biological activities.[14]

Role in Synthesis: The Example of Ethambutol

A prominent application of this compound is in the synthesis of the antitubercular drug, Ethambutol.[17][18][19][20][21] The specific stereoisomer, (S,S)-Ethambutol, is the active drug, while the (R,R)-enantiomer is inactive and contributes to side effects. The synthesis relies on the chirality of this compound to produce the desired stereoisomer of the final drug.

The simplified synthesis involves the reaction of two molecules of this compound with 1,2-dichloroethane.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[4][22][23][24][25][26][27] It is also harmful if swallowed.[4][22]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling this chemical.[4][23][24][25][26][27]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[25] Avoid contact with skin, eyes, and clothing.[4][24][25]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5][23][24][26] Keep away from heat, sparks, and open flames.[23][24][26]

-

Spills: In case of a spill, absorb with an inert material such as clay or diatomaceous earth and collect for disposal.[4]

This technical guide provides a detailed overview of the physical and chemical properties of this compound, equipping researchers and professionals with the necessary information for its safe and effective use in the laboratory and in the development of new chemical entities.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. (R)-(-)-2-氨基-1-丁醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. lobachemie.com [lobachemie.com]

- 5. lookchem.com [lookchem.com]

- 6. R(-)-2-Amino-1-butanol [webbook.nist.gov]

- 7. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 8. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 9. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pharmaacademias.com [pharmaacademias.com]

- 12. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chiral Building Blocks Selection - Enamine [enamine.net]

- 15. researchgate.net [researchgate.net]

- 17. Ethambutol synthesis - chemicalbook [chemicalbook.com]

- 18. US3944618A - Synthesis of ethambutol - Google Patents [patents.google.com]

- 19. RU2712231C1 - Method for producing ethambutol - Google Patents [patents.google.com]

- 20. Ethambutol hydrochloride synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 21. CN111848418B - A kind of preparation method of ethambutol - Google Patents [patents.google.com]

- 22. This compound - Safety Data Sheet [chemicalbook.com]

- 23. fishersci.com [fishersci.com]

- 24. tcichemicals.com [tcichemicals.com]

- 25. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]

- 26. fishersci.com [fishersci.com]

- 27. echemi.com [echemi.com]

An In-depth Technical Guide on (R)-(-)-2-Amino-1-butanol: Discovery and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-2-Amino-1-butanol is a chiral amino alcohol of significant interest in synthetic organic chemistry, primarily as a crucial building block in the synthesis of various chiral compounds. Its history is inextricably linked with the development of the anti-tuberculosis drug, ethambutol. While the racemic mixture of 2-amino-1-butanol was first synthesized in the mid-20th century, the importance of its individual enantiomers became paramount with the discovery of the stereospecific bioactivity of ethambutol. This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and resolution of this compound. Detailed experimental protocols for key synthetic and resolution methodologies are presented, alongside a compilation of its physicochemical properties.

Historical Context and Discovery

The journey of this compound is not one of isolated discovery but rather a story driven by the quest for effective pharmaceuticals. The initial synthesis of racemic 2-amino-1-butanol was reported by Vanderbilt and coworkers in 1940, achieved through the condensation of 1-nitropropane with formaldehyde, followed by reduction of the resulting nitroalcohol.[1][2]

The pivotal moment that brought prominence to the enantiomers of 2-amino-1-butanol came in 1961. A team of researchers led by Wilkinson at Lederle Laboratories synthesized and reported the potent anti-tuberculosis activity of ethambutol.[3] Crucially, they discovered that the biological activity resided almost exclusively in the (S,S)-enantiomer of ethambutol, which is dextrorotatory. This highlighted the necessity of obtaining optically pure (S)-(+)-2-amino-1-butanol for the synthesis of the effective drug. Consequently, methods for resolving the racemic mixture became a critical area of research.

The resolution of racemic amines and alcohols was a well-established practice, and the classical method of fractional crystallization of diastereomeric salts using a chiral resolving agent was readily applied to 2-amino-1-butanol. Tartaric acid, a naturally occurring and readily available chiral acid, proved to be an effective resolving agent. To isolate this compound, the enantiomer of the precursor to the active ethambutol isomer, D-(-)-tartaric acid is employed as the resolving agent.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₁NO | [4] |

| Molecular Weight | 89.14 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Melting Point | -2 °C (lit.) | |

| Boiling Point | 172-174 °C (lit.) | |

| Density | 0.943 g/mL at 20 °C (lit.) | |

| Specific Rotation ([α]D) | -9.8° (c=10.6, methanol) | [3] |

| CAS Number | 5856-63-3 | [4] |

Synthesis and Resolution Workflow

The general pathway to obtaining enantiomerically pure this compound involves two key stages: the synthesis of the racemic mixture and its subsequent resolution.

Experimental Protocols

Synthesis of Racemic 2-Amino-1-butanol (Based on the Vanderbilt method)

This protocol is based on the historical synthesis method. Modern, higher-yielding methods are now more common in industrial settings.

Step 1: Condensation of 1-Nitropropane with Formaldehyde

-

In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, a mixture of 1-nitropropane and an aqueous solution of formaldehyde (e.g., 37%) is prepared.

-

A basic catalyst, such as an alkali metal hydroxide or a phase transfer agent like triethylamine, is added portion-wise while maintaining the temperature below a certain threshold (e.g., 30-35°C) to control the exothermic reaction.[6]

-

The reaction mixture is stirred for an extended period (e.g., 48 hours) to ensure complete conversion to 2-nitro-1-butanol.[6]

-

The resulting mixture containing 2-nitro-1-butanol can be concentrated under reduced pressure.

Step 2: Reduction of 2-Nitro-1-butanol

-

The crude 2-nitro-1-butanol is dissolved in a suitable solvent, such as methanol.

-

A hydrogenation catalyst, typically Raney nickel, is added to the solution.

-

The mixture is subjected to catalytic hydrogenation under a hydrogen atmosphere (a mixture of hydrogen and nitrogen can also be used) at elevated pressure (e.g., 8-12 bars) and a controlled temperature (e.g., below 70°C).[6]

-

Upon completion of the reaction (cessation of hydrogen uptake), the catalyst is removed by filtration.

-

The filtrate is then subjected to distillation under reduced pressure to isolate the racemic 2-amino-1-butanol.

Resolution of Racemic 2-Amino-1-butanol to yield this compound

This protocol is a generalized procedure based on the principles outlined in various patents for the resolution using D-(-)-tartaric acid.[7]

Step 1: Formation of Diastereomeric Salts

-

Dissolve 30g of D-(-)-tartaric acid in a minimal amount of distilled water in a flask.[7]

-

Cool the solution in an ice-water bath.[7]

-

While stirring, slowly add 18g of racemic 2-amino-1-butanol to the cooled tartaric acid solution. The rate of addition should be controlled to prevent rapid solidification of the mixture.[7]

-

After the addition is complete, the solution is kept in a dark place at a controlled temperature (e.g., 5-20°C) for 20-30 hours to allow for the crystallization of the less soluble diastereomeric salt, this compound-D-(-)-tartrate.[7]

Step 2: Isolation of the Diastereomeric Salt

-

The crystalline precipitate is collected by filtration.

-

The collected crystals are washed with ice-cold absolute ethanol to remove any adhering mother liquor containing the more soluble (S)-(+)-2-amino-1-butanol-D-(-)-tartrate.[7]

-

The washed crystals are then dried.

Step 3: Liberation of the Free Amine

-

The dried diastereomeric salt is dissolved in distilled water.

-

An aqueous solution of a strong base, such as sodium hydroxide or calcium hydroxide, is added to the solution until the pH reaches 11-13.[7][8] This neutralizes the tartaric acid and liberates the free this compound.

-

If calcium hydroxide is used, the resulting calcium tartrate will precipitate and can be removed by filtration.

-

The filtrate, containing the desired enantiomer, is collected and subjected to distillation under reduced pressure to isolate the pure this compound.

Conclusion

This compound, while historically overshadowed by its enantiomer due to the latter's role in the synthesis of ethambutol, remains a valuable chiral building block for organic synthesis. Its preparation is a classic example of the industrial application of chemical resolution principles. The historical synthesis of the racemic mixture and the subsequent development of efficient resolution techniques underscore the importance of stereochemistry in drug development. The methodologies presented in this guide provide a solid foundation for researchers and scientists working with this and other chiral amino alcohols.

References

- 1. USRE29588E - Preparation of d-2-amino-1-butanol salts - Google Patents [patents.google.com]

- 2. US3855300A - Process for the production of 2-amino-1-butanol - Google Patents [patents.google.com]

- 3. US3979457A - Process for production of (+)-2-amino-1-butanol - Google Patents [patents.google.com]

- 4. R(-)-2-Amino-1-butanol [webbook.nist.gov]

- 5. Page loading... [guidechem.com]

- 6. US4067905A - Preparation of 2-amino-n-butanol - Google Patents [patents.google.com]

- 7. CN101863779A - Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol - Google Patents [patents.google.com]

- 8. US3553257A - Preparation of d-2-amino-1-butanol salts - Google Patents [patents.google.com]

Molecular weight and formula of (R)-(-)-2-Amino-1-butanol

(R)-(-)-2-Amino-1-butanol is an organic compound with key applications in chiral synthesis and as a precursor for various pharmaceutical compounds. This guide outlines its fundamental molecular and physical properties.

Molecular Formula and Weight

The empirical and molecular formula, along with its molecular weight, are foundational data points for any chemical compound, crucial for stoichiometric calculations in reaction chemistry and for analytical characterization.

| Property | Value | Source |

| Molecular Formula | C4H11NO | [1][2][3] |

| Molecular Weight | 89.14 g/mol | [2][4][5] |

| Linear Formula | C2H5CH(NH2)CH2OH | [4] |

| CAS Number | 5856-63-3 | [1][2] |

Experimental Protocols

Detailed experimental protocols for determining the molecular weight of a compound like this compound typically involve mass spectrometry.

Protocol: Molecular Weight Determination by Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is calibrated using a known standard.

-

Ionization: The sample is introduced into the ion source. Electron ionization (EI) or a softer ionization technique like electrospray ionization (ESI) can be used to generate molecular ions.

-

Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum. The peak corresponding to the molecular ion ([M]+ or [M+H]+) is identified to determine the molecular weight. For this compound, this would be observed at approximately m/z 89.14.

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical compound and its fundamental identifiers.

References

(R)-(-)-2-Amino-1-butanol: A Technical Guide on its Mechanism of Action and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-2-Amino-1-butanol is a chiral amino alcohol recognized primarily for its role as a crucial building block in the synthesis of pharmaceuticals, most notably the antitubercular drug ethambutol. While its direct pharmacological applications are limited, research has elucidated a specific mechanism of action against the malaria parasite, Plasmodium falciparum. This technical guide provides an in-depth analysis of its antiplasmodial activity, focusing on its interference with phospholipid metabolism. Additionally, it details its principal application as a synthetic intermediate. The information presented herein is intended to serve as a comprehensive resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

This compound, also known as D-2-amino-1-butanol, is a chiral compound with significant utility in asymmetric synthesis. Its primary industrial application lies in its use as a precursor for the production of ethambutol, a first-line medication for tuberculosis. Beyond its role as a synthetic intermediate, this compound has been investigated for its own biological activities, revealing a targeted mechanism of action against the malaria parasite, Plasmodium falciparum. This document provides a detailed overview of this antiplasmodial mechanism and outlines its established role in pharmaceutical synthesis.

Mechanism of Action as an Antiplasmodial Agent

The primary mechanism of action of this compound against Plasmodium falciparum involves the disruption of phospholipid metabolism, a critical process for the parasite's membrane biogenesis and survival within infected erythrocytes.

Inhibition of Phospholipid Biosynthesis

Research has demonstrated that this compound is an effective inhibitor of P. falciparum growth in vitro.[1] The compound exerts its effect by acting as an analogue of ethanolamine, a natural precursor in the synthesis of major phospholipids.

The key events in its mechanism of action are:

-

Incorporation into an Unnatural Phospholipid: this compound is incorporated into a novel, unnatural phospholipid within the parasite. This aberrant phospholipid can constitute a significant portion (up to 30-40%) of the total newly synthesized lipids.[1]

-

Disruption of Phosphatidylethanolamine (PE) Biosynthesis: The formation of this unnatural phospholipid occurs at the expense of normal phosphatidylethanolamine (PE) biosynthesis.[1] PE is a crucial component of cellular membranes.

-

Inhibition of Phosphatidylserine (PS) Decarboxylation: The synthesis of PE in Plasmodium can occur through the decarboxylation of phosphatidylserine (PS). The presence of this compound and its subsequent metabolic products interferes with this decarboxylation step, further depleting the pool of PE.[1]

This disruption of phospholipid composition has a deleterious impact on the parasite's membrane integrity and function, ultimately leading to the inhibition of its growth and multiplication.[1] Notably, this effect on phospholipid metabolism occurs without a parallel impact on nucleic acid synthesis, protein synthesis, or glucose metabolism over a wide range of concentrations, indicating a specific mode of action.[1]

Signaling and Metabolic Pathway

The following diagram illustrates the interference of this compound in the phospholipid biosynthesis pathway of Plasmodium falciparum.

Quantitative Data

The inhibitory activity of this compound and related compounds against P. falciparum growth has been quantified.

| Compound | IC50 (µM) | Target Parasite | Reference |

| This compound (D-isomer) | 50-80 | P. falciparum | [1] |

| (S)-(+)-2-Amino-1-butanol (L-isomer) | 50-80 | P. falciparum | [1] |

| DL-2-amino-1,3-propanediol | 50-80 | P. falciparum | [1] |

| 1-Aziridineethanol | 50-80 | P. falciparum | [1] |

Table 1. In vitro inhibitory activity of this compound and related analogs against P. falciparum.

Experimental Protocols

The following outlines the general methodologies employed in the investigation of the antiplasmodial activity of this compound. The specific details are based on established protocols for studying phospholipid metabolism in Plasmodium.

In Vitro Culture of Plasmodium falciparum

-

P. falciparum strains are maintained in continuous culture in human erythrocytes (typically O+) at a 2-5% hematocrit in RPMI 1640 medium supplemented with human serum or Albumax, hypoxanthine, and gentamicin.

-

Cultures are incubated at 37°C in a controlled atmosphere with low oxygen and elevated carbon dioxide (e.g., 5% O₂, 5% CO₂, 90% N₂).

-

Parasite growth and stage development are monitored by microscopic examination of Giemsa-stained thin blood smears.

In Vitro Antimalarial Assay

-

Synchronized ring-stage parasites are typically used for susceptibility testing.

-

Parasitized erythrocytes are incubated in 96-well microtiter plates with serial dilutions of the test compound for a full growth cycle (e.g., 48-72 hours).

-

Parasite growth inhibition is assessed by measuring the incorporation of a radiolabeled nucleic acid precursor, such as [³H]-hypoxanthine, or by using fluorescent DNA-intercalating dyes.

-

The 50% inhibitory concentration (IC50) is calculated by non-linear regression analysis of the dose-response curve.

Analysis of Phospholipid Biosynthesis

-

Synchronized trophozoite-stage parasites are incubated with the test compound for a defined period.

-

Radiolabeled precursors of phospholipid synthesis (e.g., [¹⁴C]-ethanolamine, [³H]-serine, [¹⁴C]-glycerol) are added to the culture medium.

-

After incubation, the cells are harvested, and the lipids are extracted using a standard method such as the Bligh-Dyer procedure (chloroform:methanol:water).

-

The extracted lipids are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

The distribution of radioactivity among the different phospholipid species is quantified by autoradiography or scintillation counting to determine the effect of the compound on the synthesis of individual phospholipids.

Application in Pharmaceutical Synthesis: Ethambutol

The most significant application of this compound is as a chiral starting material for the synthesis of the bacteriostatic antituberculosis drug, ethambutol. The stereochemistry of the starting material is critical for the therapeutic activity of the final product.

Synthetic Pathway

The synthesis of ethambutol from this compound is a well-established industrial process. The core of the synthesis involves the N-alkylation of two molecules of this compound with a two-carbon linking agent, typically 1,2-dichloroethane or 1,2-dibromoethane.

The overall reaction is as follows:

2 x this compound + Cl-CH₂-CH₂-Cl → [(R,R)-Ethambutol] + 2 HCl

The reaction is typically carried out at elevated temperatures, and a base may be used to neutralize the hydrochloric acid formed during the reaction.

Synthetic Protocol Example

The following is a representative, generalized protocol for the synthesis of ethambutol.

-

Reaction Setup: A reaction vessel is charged with an excess of this compound.

-

Heating: The this compound is heated to a temperature in the range of 100-140°C.

-

Addition of Dihaloethane: 1,2-Dichloroethane is added slowly to the heated this compound.

-

Reaction: The reaction mixture is maintained at the elevated temperature for several hours to ensure complete reaction.

-

Work-up: The excess this compound is removed by vacuum distillation. The resulting crude ethambutol is then purified, often by conversion to its dihydrochloride salt, which can be crystallized from a suitable solvent such as ethanol.

References

A Technical Guide to the Synthesis of (R)-(-)-2-Amino-1-butanol from D-2-aminobutyric acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

(R)-(-)-2-Amino-1-butanol is a valuable chiral building block, notably serving as a key intermediate in the synthesis of the antitubercular agent (S,S)-ethambutol. The stereochemical integrity of this intermediate is critical, as other stereoisomers can lead to undesirable side effects. This technical guide provides an in-depth overview of the synthetic routes to produce high-purity this compound starting from the readily available chiral pool precursor, D-2-aminobutyric acid. The core of this synthesis lies in the reduction of the carboxylic acid moiety while preserving the stereocenter at the C-2 position. This document details three primary methodologies: direct reduction using powerful hydride agents like Lithium Aluminum Hydride (LAH), a two-step esterification-reduction sequence, and catalytic hydrogenation. Detailed experimental protocols, comparative data, and process visualizations are provided to assist researchers in the selection and implementation of the most suitable synthetic strategy.

Introduction

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. This compound (CAS: 5856-63-3) is a critical chiral intermediate whose demand is driven by its role in manufacturing ethambutol.[1] The synthesis strategy explored herein leverages D-2-aminobutyric acid, a non-proteinogenic α-amino acid, as a starting material. This approach is advantageous as the stereocenter is pre-defined, avoiding complex asymmetric synthesis or resolution steps which can be economically and technically challenging.

The fundamental transformation is the reduction of a carboxylic acid to a primary alcohol:

R-COOH → R-CH₂OH

This guide will focus on practical, well-documented methods to achieve this transformation efficiently while maintaining high enantiomeric purity.

Synthetic Methodologies & Experimental Protocols

The conversion of D-2-aminobutyric acid to this compound is primarily achieved through reduction. The choice of method often depends on scale, available equipment, cost, and safety considerations.

Method 1: Direct Reduction with Lithium Aluminum Hydride (LAH)

Lithium aluminum hydride (LiAlH₄ or LAH) is a potent, non-selective reducing agent capable of reducing carboxylic acids directly to primary alcohols.[2][3][4] This method is common in laboratory-scale synthesis due to its effectiveness, though its high reactivity with protic solvents (including atmospheric moisture) necessitates careful handling under anhydrous conditions.[3]

Reaction Scheme: D-2-aminobutyric acid --(1. LiAlH₄, Anhydrous THF) / (2. H₂O Workup)--> this compound

Detailed Experimental Protocol:

-

Preparation: A three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is dried thoroughly in an oven and assembled while hot under a stream of dry nitrogen or argon.

-

Reagent Addition: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the slow, portion-wise addition of Lithium Aluminum Hydride (LAH) powder to form a suspension. The suspension is typically cooled to 0°C in an ice bath.

-

Substrate Addition: D-2-aminobutyric acid is dissolved in a separate portion of anhydrous THF and added dropwise to the LAH suspension via the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Quenching (Workup): The flask is cooled again to 0°C. The reaction is cautiously quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water (Fieser workup). This procedure is highly exothermic and generates hydrogen gas, requiring proper ventilation and care.[3]

-

Isolation: The resulting granular precipitate of aluminum and lithium salts is removed by filtration. The filter cake is washed thoroughly with additional THF or diethyl ether.

-

Purification: The combined organic filtrates are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.[5]

Method 2: Esterification Followed by Reduction

This two-step approach involves first converting the carboxylic acid to an ester, which can then be reduced under milder conditions or with alternative reagents. Esterification can also improve the solubility of the substrate in organic solvents.

Reaction Scheme:

-

Step 1 (Esterification): D-2-aminobutyric acid + R'OH --(SOCl₂, H⁺)--> D-2-aminobutyrate ester

-

Step 2 (Reduction): D-2-aminobutyrate ester --(Reducing Agent)--> this compound

Detailed Experimental Protocol (Example with Thionyl Chloride/Ethanol):

-

Esterification:

-

Absolute ethanol is cooled to 0°C in a round-bottom flask. Thionyl chloride (SOCl₂) is added dropwise with stirring.

-

D-2-aminobutyric acid is added portion-wise to the acidic ethanol solution.

-

The mixture is stirred at room temperature or gently refluxed for several hours until ester formation is complete.

-

The solvent is evaporated under reduced pressure to yield the crude D-2-aminobutyric acid ethyl ester, often as a hydrochloride salt.

-

-

Reduction:

-

The crude ester is dissolved in a suitable anhydrous solvent (e.g., THF or diethyl ether).

-

This solution is added dropwise to a cooled (0°C) suspension of a reducing agent, such as LAH or, in some cases, sodium borohydride (NaBH₄), in the same solvent.[6]

-

The reaction and workup follow a similar procedure to Method 1. The use of NaBH₄ is generally safer than LAH but may require longer reaction times or additives.

-

Method 3: Direct Catalytic Hydrogenation

For larger-scale and industrial applications, direct catalytic hydrogenation is often preferred due to its lower cost, higher safety profile, and reduced waste generation compared to metal hydride reductions.[6][7] This method involves the reduction of the carboxylic acid using hydrogen gas in the presence of a heterogeneous metal catalyst at elevated temperature and pressure.

Reaction Scheme: D-2-aminobutyric acid + H₂ --(Catalyst, Acid, High P, T)--> this compound

Detailed Experimental Protocol:

-

Reactor Setup: A high-pressure hydrogenation reactor (autoclave) is charged with D-2-aminobutyric acid, deionized water (as solvent), a strong acid (e.g., sulfuric or hydrochloric acid), and a catalyst.[7] Common catalysts include ruthenium-on-carbon (Ru/C), palladium-on-carbon (Pd/C), or platinum-on-carbon (Pt/C).[7]

-

Reaction Conditions: The reactor is sealed, purged several times with nitrogen, and then pressurized with hydrogen gas. The reaction is carried out at elevated temperatures (e.g., 70-140°C) and pressures (e.g., 2-15 MPa).[6][7]

-

Monitoring: The reaction is monitored by the cessation of hydrogen uptake.

-

Isolation: After cooling and venting the reactor, the catalyst is removed by filtration.

-

Workup and Purification: The aqueous filtrate is concentrated under reduced pressure. The concentrate is neutralized with a base (e.g., NaOH), and the resulting salts are often precipitated by adding a solvent like ethanol and removed by filtration. The final product is isolated from the filtrate by vacuum distillation.[7]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes typical quantitative data for the described synthetic routes. Values can vary based on specific reaction scales and optimization.

| Parameter | Method 1: LAH Reduction | Method 2: Esterification-Reduction | Method 3: Catalytic Hydrogenation |

| Starting Material | D-2-aminobutyric acid | D-2-aminobutyric acid | D-2-aminobutyric acid |

| Key Reagents | LiAlH₄, Anhydrous THF | SOCl₂/Ethanol, LiAlH₄ or NaBH₄ | H₂, Ru/C (or other), H₂SO₄ |

| Typical Molar Yield | ~60-75%[5] | ~60-80% (overall) | ~75-90%[7] |

| Product Purity | >98% (after purification) | >98% (after purification) | >99% (after purification)[6][7] |

| Reaction Temp. | 0°C to 65°C | 0°C to 80°C | 70°C to 140°C[7] |

| Reaction Pressure | Atmospheric | Atmospheric | High Pressure (2-15 MPa)[6][7] |

| Key Advantages | High reactivity, effective | Milder reduction possible | Scalable, safer, "greener" |

| Key Disadvantages | Hazardous reagent, strict anhydrous | Two-step process | Requires specialized high-pressure equipment |

Mandatory Visualizations

Stereochemical Pathway

The reduction of the carboxylic acid group does not affect the chiral center at the adjacent carbon. This retention of configuration is crucial for the synthesis.

Caption: Stereochemical relationship showing retention of configuration.

General Experimental Workflow

This diagram outlines the typical sequence of operations for synthesizing and purifying this compound.

Caption: Generalized workflow for synthesis and purification.

Conclusion

The synthesis of this compound from D-2-aminobutyric acid is a well-established process with several viable routes. The direct reduction with Lithium Aluminum Hydride is a reliable lab-scale method, while catalytic hydrogenation presents a more scalable and environmentally benign alternative for industrial production. The choice of methodology will ultimately be guided by the specific requirements of the research or manufacturing goal, including scale, cost, safety protocols, and available infrastructure. All methods, when performed correctly, can yield a high-purity product with the requisite stereochemical integrity for subsequent pharmaceutical applications.

References

- 1. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 3. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. CN105481703B - One kind synthesisï¼Sï¼The method of 2 amino butanols - Google Patents [patents.google.com]

- 7. CN105061224A - Synthetic method of L-2-aminobutanol - Google Patents [patents.google.com]

Methodological & Application

Synthesis of (R)-(-)-2-Amino-1-butanol: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of (R)-(-)-2-Amino-1-butanol, a chiral amino alcohol of significant interest to researchers, scientists, and professionals in drug development. Its versatile applications as a chiral building block and intermediate in the synthesis of pharmaceuticals, such as the tuberculostatic drug Ethambutol, underscore the importance of reliable and efficient synthetic methodologies.

Introduction

This compound is a valuable chiral intermediate in organic synthesis. Its utility spans from being a precursor for emulsifiers, surfactants, and vulcanization accelerators to its critical role in the pharmaceutical industry.[1][2] The stereochemistry at the C2 position is crucial for the biological activity of many of its derivatives, necessitating enantiomerically pure starting materials. This document outlines three primary methods for obtaining enantiomerically enriched 2-amino-1-butanol: enantioselective reduction of a chiral precursor, catalytic hydrogenation, and chiral resolution of a racemic mixture.

Synthetic Pathways Overview

The synthesis of this compound can be approached through several strategic routes. Below is a summary of the common pathways, with detailed protocols provided in the subsequent sections.

References

Applications of (R)-(-)-2-Amino-1-butanol in Asymmetric Synthesis: Detailed Application Notes and Protocols

(R)-(-)-2-Amino-1-butanol is a versatile chiral building block utilized in asymmetric synthesis, primarily as a precursor to chiral auxiliaries and as a chiral ligand for enantioselective reactions. Its utility is particularly notable in the stereoselective formation of carbon-carbon bonds, which is a cornerstone of modern pharmaceutical and fine chemical synthesis.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound in two key areas of asymmetric synthesis:

-

As a Chiral Auxiliary: Formation of a chiral oxazolidinone for diastereoselective alkylation reactions.

-

As a Chiral Ligand: Application in the enantioselective reduction of prochiral ketones.

Application 1: (4R)-4-Ethyl-oxazolidin-2-one as a Chiral Auxiliary in Asymmetric Alkylation

This compound can be readily converted into the chiral oxazolidinone, (4R)-4-ethyl-oxazolidin-2-one. This auxiliary can then be N-acylated and subjected to diastereoselective enolate alkylation, a powerful method for the synthesis of enantiomerically enriched α-substituted carboxylic acids.

Logical Workflow for Asymmetric Alkylation

Caption: Workflow for asymmetric alkylation using the chiral auxiliary.

Experimental Protocols

Protocol 1.1: Synthesis of (4R)-4-Ethyl-oxazolidin-2-one

This protocol describes the synthesis of the chiral auxiliary from this compound.

-

Materials:

-

This compound

-

Diethyl carbonate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Toluene, anhydrous

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

To a solution of this compound (1.0 equiv) in anhydrous toluene, add diethyl carbonate (1.2 equiv) and anhydrous potassium carbonate (0.1 equiv).

-

Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

-

Remove the toluene under reduced pressure.

-

The crude product can be purified by vacuum distillation or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield (4R)-4-ethyl-oxazolidin-2-one as a white solid.

-

Protocol 1.2: N-Propionylation of (4R)-4-Ethyl-oxazolidin-2-one

-

Materials:

-

(4R)-4-Ethyl-oxazolidin-2-one

-

Propionyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer

-

-

Procedure:

-

Dissolve (4R)-4-ethyl-oxazolidin-2-one (1.0 equiv) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 equiv) followed by the dropwise addition of propionyl chloride (1.1 equiv).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-propionyl derivative.

-

Protocol 1.3: Diastereoselective Alkylation

-

Materials:

-

N-Propionyl-(4R)-4-ethyl-oxazolidin-2-one

-

Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

-

Alkyl halide (e.g., benzyl bromide)

-

Tetrahydrofuran (THF), anhydrous

-

Dry ice/acetone bath

-

-

Procedure:

-

Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add a solution of LDA or NaHMDS (1.05 equiv) and stir for 30 minutes to form the Z-enolate.

-

Add the alkyl halide (1.2 equiv) dropwise and continue stirring at -78 °C for 2-4 hours.

-

Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash column chromatography on silica gel.

-

Protocol 1.4: Cleavage of the Chiral Auxiliary

-

Materials:

-

Alkylated N-acyl oxazolidinone

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (H₂O₂), 30% solution

-

THF/Water solvent mixture

-

-

Procedure:

-

Dissolve the alkylated product (1.0 equiv) in a 3:1 mixture of THF and water.

-

Cool the solution to 0 °C.

-

Add 30% hydrogen peroxide (4.0 equiv) followed by an aqueous solution of lithium hydroxide (2.0 equiv).

-

Stir the mixture at 0 °C for 2-4 hours.

-

Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

-

Concentrate the mixture to remove the THF.

-

Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

-

Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.

-

Quantitative Data

The following table presents representative data for asymmetric alkylation reactions using chiral oxazolidinone auxiliaries structurally similar to (4R)-4-ethyl-oxazolidin-2-one.

| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Excess (de, %) |

| 1 | Benzyl bromide | 2-Methyl-3-phenylpropanoic acid | 85-95 | >98 |

| 2 | Iodomethane | 2-Methylpropanoic acid | 80-90 | >95 |

| 3 | Allyl iodide | 2-Methyl-4-pentenoic acid | 82-92 | >98 |

Application 2: Chiral Ligand in Asymmetric Borane Reduction of Ketones

This compound can be used as a chiral ligand to form an in-situ oxazaborolidine catalyst for the enantioselective reduction of prochiral ketones, a reaction often referred to as a Corey-Bakshi-Shibata (CBS) reduction.

Reaction Scheme and Stereochemical Model

Caption: CBS reduction pathway with this compound.

Experimental Protocol

Protocol 2.1: Asymmetric Reduction of Acetophenone

-

Materials:

-

This compound

-

Borane-dimethyl sulfide complex (BMS) or Borane-THF complex

-

Acetophenone

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

-

Procedure:

-

To a flame-dried flask under an inert atmosphere, add this compound (0.1 equiv) and anhydrous THF.

-

Add borane-dimethyl sulfide complex (0.1 equiv) and stir the mixture at room temperature for 1 hour to form the oxazaborolidine catalyst.

-

Cool the solution to 0 °C and add borane-dimethyl sulfide complex (0.6 equiv).

-

Add a solution of acetophenone (1.0 equiv) in anhydrous THF dropwise over 30 minutes.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

-

Remove the solvent under reduced pressure.

-

Add 1 M HCl and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting (R)-1-phenylethanol by flash column chromatography.

-

Quantitative Data

The following table presents representative data for the asymmetric borane reduction of various ketones using chiral amino alcohol ligands.

| Entry | Ketone | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Acetophenone | (R)-1-Phenylethanol | 90-98 | 90-95 |

| 2 | Propiophenone | (R)-1-Phenyl-1-propanol | 88-96 | 92-97 |

| 3 | 1-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 92-99 | >98 |

Application Notes: (R)-(-)-2-Amino-1-butanol as a Chiral Auxiliary in Asymmetric Synthesis

Introduction

(R)-(-)-2-Amino-1-butanol is a versatile and commercially available chiral building block extensively utilized in asymmetric synthesis.[1][2][3] Its utility as a chiral auxiliary stems from its straightforward incorporation into substrates, its ability to effectively control the stereochemical outcome of reactions, and its facile removal to afford enantiomerically enriched products. This document provides detailed application notes and protocols for the use of this compound as a chiral auxiliary in the asymmetric synthesis of α-alkyl-α-amino acids via the diastereoselective alkylation of a chiral imine intermediate.

Core Application: Asymmetric Synthesis of α-Alkyl-α-Amino Acids

A prominent application of this compound as a chiral auxiliary is in the synthesis of non-proteinogenic α-amino acids. The general strategy involves the condensation of the chiral amino alcohol with an α-keto acid or its equivalent to form a chiral imine. Subsequent diastereoselective alkylation of this imine, followed by cleavage of the auxiliary, yields the desired α-alkyl-α-amino acid in high enantiomeric purity.

General Workflow

The overall synthetic strategy can be visualized as a three-stage process:

Data Presentation

The diastereoselectivity of the alkylation step is highly dependent on the reaction conditions and the nature of the alkylating agent. The following table summarizes typical results for the diastereoselective alkylation of imines derived from chiral amino alcohols.

| Entry | Alkylating Agent (R-X) | Solvent | Base | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Benzyl bromide | THF | LDA | 85 | >95:5 |

| 2 | Allyl iodide | THF | LDA | 88 | >98:2 |

| 3 | Ethyl iodide | THF | LDA | 75 | 90:10 |

| 4 | Isopropyl iodide | THF | LDA | 60 | 85:15 |

Experimental Protocols

Protocol 1: Formation of the Chiral Imine

This protocol describes the formation of a chiral imine from this compound and a glyoxylic acid derivative.

Materials:

-

This compound

-

Ethyl glyoxylate

-

Toluene, anhydrous

-

p-Toluenesulfonic acid (catalytic amount)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a magnetic stirrer, add this compound (1.0 eq.) and anhydrous toluene.

-

Add ethyl glyoxylate (1.1 eq.) to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature.

-